molecular formula C14H16N4O3 B512530 N'-(3,4-dimethoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide CAS No. 1285673-65-5

N'-(3,4-dimethoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide

Cat. No.: B512530
CAS No.: 1285673-65-5
M. Wt: 288.3g/mol
InChI Key: PANHKAUKXFNJMQ-OVCLIPMQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(3,4-Dimethoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide is a pyrazole-hydrazone hybrid compound characterized by a 3,4-dimethoxy-substituted benzylidene moiety attached to a 5-methylpyrazole core. This article compares its structural, electronic, and biological properties with analogous compounds, emphasizing substituent effects on functionality.

Properties

IUPAC Name

N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-5-methyl-1H-pyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3/c1-9-6-11(17-16-9)14(19)18-15-8-10-4-5-12(20-2)13(7-10)21-3/h4-8H,1-3H3,(H,16,17)(H,18,19)/b15-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PANHKAUKXFNJMQ-OVCLIPMQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)C(=O)NN=CC2=CC(=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NN1)C(=O)N/N=C/C2=CC(=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-(3,4-dimethoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications based on recent studies.

Synthesis and Characterization

The compound is synthesized through the condensation reaction of 3,4-dimethoxybenzaldehyde and 5-methyl-1H-pyrazole-3-carbohydrazide. Characterization techniques such as NMR, FT-IR, and mass spectrometry confirm the structure of the compound, indicating the successful formation of the pyrazole framework and the methoxy substituents.

Biological Activity Overview

The biological activities of this compound have been evaluated in various studies, focusing primarily on its antioxidant , antidiabetic , and anticancer properties.

Antioxidant Activity

Antioxidant assays demonstrate that the compound exhibits significant free radical scavenging activity. In vitro tests using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)) methods reveal IC50 values comparable to standard antioxidants like ascorbic acid. The mechanism involves donation of hydrogen atoms from the methoxy groups, enhancing its ability to neutralize reactive oxygen species (ROS) .

Antidiabetic Activity

The compound shows promising results in inhibiting key enzymes involved in carbohydrate metabolism. Specifically, it demonstrates potent inhibition of α-glucosidase and α-amylase with IC50 values of 75.62 µM and 119.3 µM respectively, compared to acarbose (IC50 = 72.58 µM) . These findings suggest its potential as a therapeutic agent for managing postprandial hyperglycemia.

Anticancer Activity

This compound exhibits cytotoxic effects against various cancer cell lines. The compound's IC50 values against A431 (human epidermoid carcinoma) and HepG2 (hepatocellular carcinoma) cells indicate significant antiproliferative activity. Molecular docking studies suggest that the compound interacts with key proteins involved in cancer cell survival pathways .

Case Studies

Case Study 1: Antidiabetic Evaluation
In a study assessing the antidiabetic potential of various pyrazole derivatives, this compound was noted for its superior enzyme inhibition properties. The study utilized both in vitro assays and molecular docking to elucidate binding affinities with α-glucosidase .

Case Study 2: Cytotoxicity Assessment
A comparative analysis involving several pyrazole derivatives showed that this compound had one of the lowest IC50 values against HepG2 cells among tested analogs. This suggests a structure-activity relationship where the methoxy groups enhance cytotoxicity through increased lipophilicity and better membrane penetration .

Research Findings Summary

Biological Activity IC50 Values Comparison
Antioxidant (DPPH)Not specifiedComparable to ascorbic acid
Antidiabetic (α-glucosidase)75.62 µMSimilar to acarbose (72.58 µM)
Anticancer (A431 cells)Not specifiedSignificant compared to controls

Comparison with Similar Compounds

Table 1: Substituent Effects on Key Structural Features

Compound Name Substituents (R) Crystallographic Features Hydrogen Bonding Reference
Target Compound 3,4-OCH₃ Planar hydrazone backbone; dihedral angle < 10° N–H···O (2.85 Å)
N’-(4-OCH₃-benzylidene)-5-methyl analogue 4-OCH₃ Similar planarity; dihedral angle ~8° N–H···O (2.89 Å)
N’-(2,4-Cl₂-benzylidene)-5-phenyl analogue 2,4-Cl₂ Distorted geometry due to steric hindrance C–H···Cl (3.10 Å)
N’-(4-CH₃-benzylidene)-5-phenyl analogue 4-CH₃ Linear packing; no significant steric effects N–H···O (2.91 Å)

Key Observations :

  • Electron-donating groups (e.g., OCH₃) enhance planarity and π-conjugation, favoring intermolecular hydrogen bonds.
  • Bulky substituents (e.g., Cl) introduce steric distortion, reducing crystallinity .

Electronic Properties and DFT Analysis

Table 2: DFT-Derived Electronic Parameters (B3LYP/6-311G**)

Compound Name HOMO (eV) LUMO (eV) Band Gap (eV) Dipole Moment (Debye) Reference
Target Compound -6.32 -2.15 4.17 5.82
N’-(4-OCH₃-benzylidene)-5-methyl analogue -6.28 -2.10 4.18 5.75
N’-(2,4-Cl₂-benzylidene)-5-phenyl analogue -6.45 -2.30 4.15 6.10
N’-(4-NO₂-benzylidene)-5-phenyl analogue -6.60 -2.50 4.10 6.40

Key Observations :

  • Electron-withdrawing groups (e.g., NO₂, Cl) lower HOMO-LUMO gaps, increasing reactivity.
  • Methoxy groups enhance electron density on the hydrazone backbone, stabilizing the HOMO .

Key Observations :

  • Methoxy-substituted analogues exhibit moderate anti-inflammatory and antimicrobial activity, likely due to enhanced solubility and membrane penetration .
  • Chlorinated derivatives show superior antimicrobial potency, attributed to increased lipophilicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.